
Application Notes and Protocols for
Recombinant Expression of Eurocin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1576607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Eurocin is a 42-amino acid, cysteine-rich antifungal peptide, classified as a defensin-like

peptide (fDLP), originally isolated from Eurotium amstelodami.[1] It exhibits potent activity

against Gram-positive bacteria by inhibiting cell wall biosynthesis through binding to lipid II, a

key precursor in the peptidoglycan synthesis pathway.[2] The therapeutic potential of Eurocin
and other antimicrobial peptides (AMPs) is significant, particularly in the context of rising

antibiotic resistance. This document provides a comprehensive protocol for the recombinant

expression and purification of Eurocin in an Escherichia coli host system, a cost-effective and

scalable method for producing peptides for research and development.

Data Presentation
Table 1: Physicochemical Properties of Eurocin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1576607?utm_src=pdf-interest
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.protocols.io/view/his-tag-purification-81wgb773yvpk/v1
https://www.uniprot.org/uniprotkb/K7N5L0/entry
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Amino Acid Count 42

Molecular Weight (Predicted) ~4.5 kDa

Theoretical pI Basic (predicted)

Cysteine Residues 6 (forming 3 disulfide bonds)

Source Organism Aspergillus amstelodami

Data derived from UniProt entry K7N5L0.[2]

Table 2: Expected Yields and Purity of Recombinant
Eurocin

Expression & Purification
Stage

Expected Yield Purity

Crude Cell Lysate
Variable (dependent on

expression levels)
<10%

Post-IMAC Purification 5-15 mg/L of culture 80-95%

Post-Fusion Tag Cleavage &

RP-HPLC
1-5 mg/L of culture >98%

Expected yields are estimates based on the expression of similar antimicrobial peptides in E.

coli and may require optimization.

Experimental Protocols
This protocol outlines the steps for producing a recombinant Eurocin peptide with a cleavable

N-terminal histidine tag for simplified purification.

Gene Synthesis and Codon Optimization
The amino acid sequence of Eurocin, obtained from the UniProt database (Accession:

K7N5L0), will be used to design a synthetic gene.[2] To enhance expression in E. coli, the gene
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sequence will be codon-optimized.[3][4] The optimized sequence will be synthesized and

cloned into a suitable expression vector.

Eurocin Amino Acid Sequence: GFCFRGTCGSGHCDHSKCHCRGRYCGGFCGKGTCVCY

Design Considerations:

Codon Usage: Adapt the nucleotide sequence to match the codon bias of E. coli K-12

strains.[5][6]

Restriction Sites: Flank the gene with appropriate restriction sites for cloning into the chosen

expression vector (e.g., NdeI and XhoI for pET vectors).

Fusion Tag and Cleavage Site: Incorporate a sequence encoding a hexahistidine (6xHis) tag

at the N-terminus, followed by an enterokinase cleavage site (DDDDK) to allow for the

removal of the tag after purification.[7][8]

Vector Construction
The synthesized, codon-optimized Eurocin gene will be cloned into a pET expression vector,

such as pET-28a(+), under the control of a strong T7 promoter.[9][10][11] This system allows

for high-level, inducible protein expression in appropriate E. coli host strains.[12][13]

Cloning Workflow:

Digest the pET-28a(+) vector and the synthetic gene insert with the selected restriction

enzymes (e.g., NdeI and XhoI).

Ligate the digested insert into the linearized pET-28a(+) vector.

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid

propagation.

Select for positive clones on LB agar plates containing kanamycin.

Verify the correct insertion and sequence of the Eurocin gene by colony PCR and Sanger

sequencing.
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Recombinant Protein Expression
For protein expression, the verified pET-28a(+)-Eurocin plasmid will be transformed into an E.

coli expression strain, such as BL21(DE3).[14][15] To promote proper disulfide bond formation,

a strain like SHuffle® T7 Express Competent E. coli can be utilized, which has an oxidizing

cytoplasm.

Expression Protocol:

Transform the pET-28a(+)-Eurocin plasmid into competent E. coli BL21(DE3) or SHuffle®

T7 cells.

Inoculate a single colony into 5 mL of LB medium containing kanamycin (50 µg/mL) and

grow overnight at 37°C with shaking.

Inoculate 1 L of fresh LB medium (with kanamycin) with the overnight culture and grow at

37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.5 mM.

Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to

enhance protein solubility and correct folding.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be

stored at -80°C until purification.

Protein Purification
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole,

pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail.

Disrupt the cells by sonication on ice.

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

The clarified supernatant containing the His-tagged Eurocin fusion protein is purified using a

Ni-NTA affinity column.[1][16][17]
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IMAC Protocol:

Equilibrate a Ni-NTA column with lysis buffer.

Load the clarified lysate onto the column.

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH

8.0) to remove non-specifically bound proteins.[18]

Elute the His-tagged Eurocin with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500

mM imidazole, pH 8.0).[18]

Collect the elution fractions and analyze by SDS-PAGE to confirm the presence and purity of

the fusion protein.

Fusion Tag Cleavage
To obtain the native Eurocin peptide, the N-terminal His-tag is removed by enzymatic cleavage

with enterokinase.[7][19][20][21]

Cleavage Protocol:

Buffer exchange the purified fusion protein into a cleavage buffer (e.g., 20 mM Tris-HCl, 50

mM NaCl, 2 mM CaCl2, pH 7.4).

Add enterokinase to the fusion protein solution at an optimized enzyme-to-substrate ratio

(e.g., 1:100 w/w).

Incubate the reaction at room temperature for 16-24 hours.

Monitor the cleavage reaction by SDS-PAGE.

Final Purification by Reversed-Phase HPLC (RP-HPLC)
The final purification of the cleaved Eurocin peptide is achieved by RP-HPLC, which separates

the peptide from the cleaved His-tag, uncleaved fusion protein, and the enterokinase.[22][23]

[24][25]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Enterokinase_Cleavage_of_X_press_Tag_Fusion_Proteins.pdf
https://www.neb.com/protocols/cleavage-of-the-fusion-protein-generated-using-the-pmal-protein-fusion-and-purification-system-e8200
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/280/698/entk-ro.pdf
https://www.abcam.com/en-us/products/sample-preparation-kits/enterokinase-cleavage-kit-ab207001
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1038/nprot.2006.437
https://pubmed.ncbi.nlm.nih.gov/18429105/
https://www.bachem.com/knowledge-center/peptide-guide/peptide-purification-process-and-methods/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_HPLC_Purification_of_Synthetic_Peptides.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RP-HPLC Protocol:

Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of

0.1%.

Inject the sample onto a C18 RP-HPLC column.

Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water

(containing 0.1% TFA).

Collect the fractions corresponding to the Eurocin peptide peak.

Confirm the purity and identity of the final product by analytical RP-HPLC and mass

spectrometry.

Lyophilize the pure fractions to obtain the final Eurocin peptide powder.
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Caption: Experimental workflow for recombinant Eurocin expression and purification.
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Caption: Proposed mechanism of action of Eurocin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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